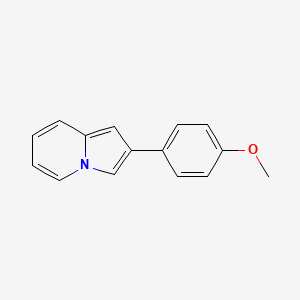

2-(4-Methoxyphenyl)indolizin

Übersicht

Beschreibung

“2-(4-Methoxyphenyl)indolizine” is a chemical compound with the CAS Number: 7496-82-4 . It has a molecular weight of 223.27 . The IUPAC name for this compound is 2-(4-methoxyphenyl)indolizine .

Synthesis Analysis

The synthesis of indolizines, including “2-(4-Methoxyphenyl)indolizine”, has been a topic of interest in recent years . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has been overshadowed by numerous new strategies that have been revealed especially within the last ten years . These new strategies include transition metal-catalyzed reactions and approaches based on oxidative coupling .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)indolizine” can be represented by the InChI code: 1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 . This code provides a unique representation of the compound’s molecular structure .

Chemical Reactions Analysis

Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have been the subject of various chemical reactions . These reactions include radical-induced synthetic approaches, which are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)indolizine” include a molecular weight of 223.27 . It should be stored at a temperature of 28 C .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Indol- und Indolizinderivate, einschließlich „2-(4-Methoxyphenyl)indolizin“, stehen im Mittelpunkt intensiver Aufmerksamkeit, da sie eine entscheidende Rolle in verschiedenen bioaktiven natürlichen und synthetischen Substanzen spielen . Sie sind bekannt für ihre Bedeutung in der heterocyclischen Chemie und versprechen als Plattform für die Entwicklung neuer Medikamentenkandidaten .

Antimikrobielle und antivirale Verbindungen

Die Synthese verschiedener Indol-haltiger Verbindungen, einschließlich „this compound“, ist faszinierend aufgrund ihrer Bedeutung als Zwischenprodukte in antimikrobiellen und antiviralen Verbindungen .

Bioaktive Moleküle

Indol- und Indolizinderivate sind dafür bekannt, die Struktur von Peptiden nachzuahmen und reversibel an Enzyme zu binden . Sie weisen signifikante physiologische und pharmakologische, industrielle und synthetische Anwendungen auf .

Antikrebs-Eigenschaften

Indolderivate wurden auf ihr Potenzial als zielgesteuerte Antikrebsmittel untersucht . Beispielsweise zeigte die Verbindung N-(4-Aminobenzyl)-N-(4-Hydroxybenzyl)-2-(1H-indol-3-yl)acetamid eine erhebliche Selektivität gegenüber HT29-Zellen, einer malignen Kolon-Zelllinie .

Grüne Chemie

Es wurden neue grüne Verfahren zur Synthese von Indol- und Indolizinderivaten entwickelt . Diese Verfahren zielen darauf ab, die Umweltbelastung chemischer Prozesse zu reduzieren.

Funktionalisierungsmechanismus

Es wurden Forschungen zum Funktionalisierungsmechanismus von Indol- und Indolizinderivaten durchgeführt . Das Verständnis dieses Mechanismus kann bei der Entwicklung effizienterer Synthesestrategien helfen.

Pharmazeutische/klinische Studien

Mehrere Indol- und Indolizinderivate befinden sich derzeit in pharmazeutischen/klinischen Studien . Mit der bemerkenswerten Anzahl von zugelassenen Indol-haltigen Arzneimitteln kann man schließen, dass Indol- und Indolizinderivate Perspektiven aufzeigen, wie Pyrrol-Gerüste in Zukunft als bioaktive Moleküle gegen eine breite Palette von Krankheiten eingesetzt werden könnten .

Synthetische organische Chemie

Indolderivate eröffnen neue Horizonte in der medizinischen und synthetischen organischen Chemie . Sie werden als Bausteine für bioaktive Moleküle verwendet .

Safety and Hazards

Zukünftige Richtungen

Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions in this field could involve the development of novel approaches for the synthesis of indolizine and its derivatives .

Wirkmechanismus

Target of Action

2-(4-Methoxyphenyl)indolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine and its derivatives have been found to exhibit a variety of potential biological activities . .

Mode of Action

It’s known that indolizine derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for 2-(4-Methoxyphenyl)indolizine.

Biochemical Pathways

Indolizine derivatives are known to have a variety of potential biological activities , suggesting they may interact with multiple biochemical pathways.

Result of Action

Indolizine derivatives are known to exhibit a variety of potential biological activities , suggesting that 2-(4-Methoxyphenyl)indolizine may have similar effects.

Action Environment

Biochemische Analyse

Biochemical Properties

2-(4-Methoxyphenyl)indolizine plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), exhibiting potential inhibitory effects . These interactions are significant as they can influence angiogenesis and other cellular processes. Additionally, 2-(4-Methoxyphenyl)indolizine has shown interactions with phosphodiesterase V, histamine H3 receptors, and bromodomains BAZ2A and BAZ2B . These interactions suggest that the compound can modulate various signaling pathways and cellular functions.

Cellular Effects

The effects of 2-(4-Methoxyphenyl)indolizine on cells are diverse and profound. It has been observed to exhibit cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell signaling pathways by interacting with key receptors and enzymes, leading to alterations in gene expression and cellular metabolism. For instance, its interaction with VEGF and NRP1 can impact angiogenesis, a critical process in tumor growth and metastasis . Furthermore, 2-(4-Methoxyphenyl)indolizine’s effects on phosphodiesterase V and histamine H3 receptors suggest its potential role in modulating inflammatory responses and neurotransmission .

Molecular Mechanism

At the molecular level, 2-(4-Methoxyphenyl)indolizine exerts its effects through various binding interactions and enzyme modulations. The compound’s ability to inhibit VEGF and NRP1 is particularly noteworthy, as these interactions can disrupt angiogenic signaling pathways . Additionally, its binding to phosphodiesterase V and histamine H3 receptors indicates a mechanism involving the modulation of cyclic nucleotide levels and histamine signaling, respectively . These molecular interactions result in changes in gene expression and cellular responses, contributing to the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)indolizine have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)indolizine vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound’s safety is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications of 2-(4-Methoxyphenyl)indolizine.

Metabolic Pathways

2-(4-Methoxyphenyl)indolizine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound’s interactions with enzymes such as phosphodiesterase V and histamine H3 receptors suggest its involvement in pathways related to cyclic nucleotide metabolism and histamine signaling . These interactions can affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, 2-(4-Methoxyphenyl)indolizine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-(4-Methoxyphenyl)indolizine is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(4-Methoxyphenyl)indolizine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-(4-Methoxyphenyl)indolizine exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMVZZLEJULVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323975 | |

| Record name | 2-(4-methoxyphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-82-4 | |

| Record name | NSC405331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

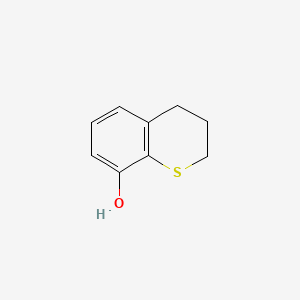

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)